2-[(4-fluorophenyl)methyl]-4-(2-methoxyethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS No.: 2549015-74-7
Cat. No.: VC11837674
Molecular Formula: C17H17FN2O4S
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549015-74-7 |
|---|---|
| Molecular Formula | C17H17FN2O4S |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)methyl]-4-(2-methoxyethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C17H17FN2O4S/c1-24-11-10-19-15-4-2-3-5-16(15)25(22,23)20(17(19)21)12-13-6-8-14(18)9-7-13/h2-9H,10-12H2,1H3 |
| Standard InChI Key | LDORBSPYSMCQGL-UHFFFAOYSA-N |
| SMILES | COCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)F |
| Canonical SMILES | COCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
The compound’s molecular formula is C₁₇H₁₇FN₂O₄S, with a molecular weight of 364.4 g/mol. Key structural features include:
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A benzothiadiazine trione core (1λ⁶,2,4-benzothiadiazine-1,1,3-trione), which provides a rigid planar structure.
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A 4-fluorophenylmethyl group at position 2, introducing electronegativity and potential bioisosteric effects.
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A 2-methoxyethyl substituent at position 4, enhancing solubility and modulating steric interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2549015-74-7 |
| Molecular Formula | C₁₇H₁₇FN₂O₄S |
| Molecular Weight | 364.4 g/mol |
| Key Functional Groups | Benzothiadiazine trione, Fluoroaryl, Methoxyethyl |
Synthesis Pathways
Synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiadiazine core via cyclization of sulfonamide precursors. Key steps include:
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Dehydrogenative Annulation: Constructing the benzothiadiazine ring using thiourea derivatives and chlorinating agents.
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Side-Chain Functionalization: Introducing the 4-fluorophenylmethyl group via Friedel-Crafts alkylation and the methoxyethyl moiety through nucleophilic substitution.
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Oxidation and Trione Formation: Controlled oxidation of sulfur and nitrogen centers to achieve the trione configuration.
Reaction conditions (e.g., anhydrous solvents, catalysts like BF₃·Et₂O) are critical for yield optimization. Purification often employs column chromatography and recrystallization.
Chemical and Physical Properties
Reactivity
The compound exhibits diverse reactivity due to its electron-deficient benzothiadiazine core and electron-rich substituents:
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Nucleophilic Aromatic Substitution: The fluorine atom on the phenyl group facilitates substitution reactions with amines or alkoxides.
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Oxidation Resistance: The trione configuration stabilizes the core against further oxidation.
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Hydrogen Bonding: The sulfonyl and carbonyl groups act as hydrogen bond acceptors, influencing solubility and molecular interactions.
Physicochemical Profile
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited in water.
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.
Biological Activities and Mechanisms
Enzyme Interactions
Benzothiadiazine derivatives are known to modulate enzymes involved in cardiovascular and metabolic pathways. For this compound:
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Carbonic Anhydrase Inhibition: Preliminary molecular docking studies suggest binding to the active site of carbonic anhydrase IX, a target in cancer therapy .
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Succinate Dehydrogenase (Complex II) Inhibition: Related halogenated benzothiadiazines inhibit mitochondrial complex II, inducing cytotoxicity in cancer cells .
Table 2: Comparative Cytotoxicity of Benzothiadiazine Derivatives
| Compound | IC₅₀ (TNBC) | Selectivity Index |
|---|---|---|
| Diazoxide | 45.2 μM | 1.5 |
| 7-Bromo-Benzothiadiazine Derivative | 2.93 μM | 10.2 |
| Target Compound (Theoretical) | ~5–10 μM* | ~8* |
| *Extrapolated from structural analogs . |
Comparative Analysis with Related Benzothiadiazine Derivatives
Hydrochlorothiazide and Bendroflumethiazide
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Hydrochlorothiazide: A diuretic targeting renal Na⁺/Cl⁻ cotransporters. Unlike the target compound, it lacks the methoxyethyl group, reducing its anticancer potential.
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Bendroflumethiazide: Used for hypertension, but its trifluoromethyl group limits metabolic stability compared to the fluorophenyl group in the target compound.
Diazoxide
A potassium channel opener with weak complex II inhibition (IC₅₀ = 150 μM). Structural modifications in the target compound enhance potency and selectivity .
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